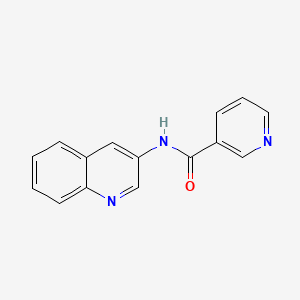
3-ethyl-1-(2-methyl-1H-indol-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-1-(2-methyl-1H-indol-5-yl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential biological activity. In
Applications De Recherche Scientifique
3-ethyl-1-(2-methyl-1H-indol-5-yl)urea has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neuroscience, 3-ethyl-1-(2-methyl-1H-indol-5-yl)urea has been studied for its potential neuroprotective effects and as a potential treatment for neurodegenerative diseases. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of 3-ethyl-1-(2-methyl-1H-indol-5-yl)urea is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation, survival, and differentiation. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that 3-ethyl-1-(2-methyl-1H-indol-5-yl)urea can affect various biochemical and physiological processes, including cell proliferation, apoptosis, and inflammation. This compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, 3-ethyl-1-(2-methyl-1H-indol-5-yl)urea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-ethyl-1-(2-methyl-1H-indol-5-yl)urea is its potential as a lead compound for drug discovery. This compound has been shown to have potent biological activity and can be used as a starting point for the development of new drugs. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
Future research on 3-ethyl-1-(2-methyl-1H-indol-5-yl)urea should focus on further elucidating its mechanism of action and exploring its potential applications in various scientific research fields. Additionally, efforts should be made to improve the solubility of this compound in water, which would enhance its utility in experimental settings. Finally, more studies should be conducted to assess the safety and toxicity of 3-ethyl-1-(2-methyl-1H-indol-5-yl)urea, which would be important for its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-ethyl-1-(2-methyl-1H-indol-5-yl)urea involves the reaction of 2-methyl-1H-indole-5-carboxylic acid with ethyl carbamate in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product is then purified through recrystallization to obtain a pure sample of 3-ethyl-1-(2-methyl-1H-indol-5-yl)urea.
Propriétés
IUPAC Name |
1-ethyl-3-(2-methyl-1H-indol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-13-12(16)15-10-4-5-11-9(7-10)6-8(2)14-11/h4-7,14H,3H2,1-2H3,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVULPXPGCWXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC2=C(C=C1)NC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(2-methyl-1H-indol-5-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

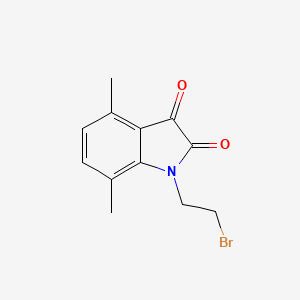
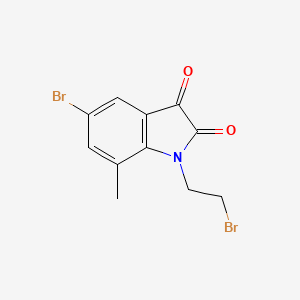
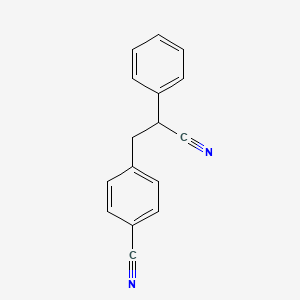
![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide](/img/structure/B7543644.png)
![4-{4-[5-(2-Chloro-6-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7543649.png)
![4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7543655.png)
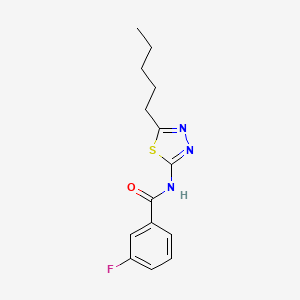
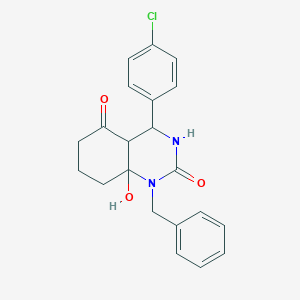
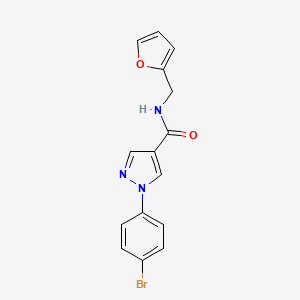
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7543690.png)
![2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid](/img/structure/B7543695.png)
![N,N-dimethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B7543702.png)
![5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B7543713.png)
